molecular formula C17H17ClN4O6S B1434358 3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate CAS No. 1781241-33-5

3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate

Cat. No.: B1434358
CAS No.: 1781241-33-5
M. Wt: 440.9 g/mol
InChI Key: VSRPTUMQPBQVDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate typically involves multiple steps. One common method includes the reaction of 3-chloro-2-oxopropyl benzoate with 4,6-dimethylpyrimidin-2-yl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-oxopropyl benzoate
  • 4,6-Dimethylpyrimidin-2-yl isocyanate
  • Sulfonyl benzoates

Uniqueness

3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-chloro-2-oxopropyl) 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O6S/c1-10-7-11(2)20-16(19-10)21-17(25)22-29(26,27)14-6-4-3-5-13(14)15(24)28-9-12(23)8-18/h3-7H,8-9H2,1-2H3,(H2,19,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRPTUMQPBQVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OCC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
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3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
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3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
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3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
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3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
Reactant of Route 6
3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate

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